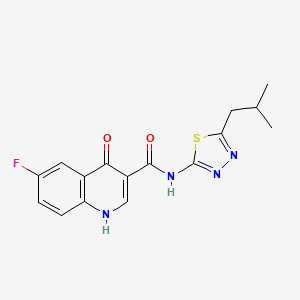
6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-fluoro-4-hydroxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the construction of the quinoline core, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluorine atom at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position. Additionally, it has an isobutyl-substituted thiadiazole group attached to the nitrogen atom of the quinoline .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could participate in condensation reactions, while the fluorine atom could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide and hydroxy groups would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Microwave Activated Synthesis : This chemical compound has been synthesized using microwave activation. It's part of a novel synthesis method for creating 6-fluoro-7-(5-aryl-1,3,4-thiadiazol/oxadiazol-2-yl-sulfanyl)-4-quinolone-3-carboxylic acids, which have shown promising antibacterial activities comparable to standard drugs like norfloxacin (Kidwai et al., 2000).
- Antibacterial Quinolines Synthesis Using Microwaves : Another study used microwave irradiation to synthesize related compounds, which were then tested for in vitro antibacterial activity. These compounds, including the one you're interested in, showed significant antibacterial activity (Kidwai et al., 2000).
Synthesis and Transformations
- Synthesis and Transformations for Related Compounds : A study on the synthesis and transformation of a similar compound, 4-hydroxy-2-methylquinoline-6-carbohydrazide, provides insights into the chemical processes and reactions that these types of compounds undergo. This could be relevant for understanding the properties and potential applications of the compound (Aleksanyan & Hambardzumyan, 2019).
DNA Binding and Anticancer Potential
- DNA Binding Investigations and Cancer Studies : A related compound has been investigated for its DNA binding properties and potential anticancer activity. Studies on these derivatives have shown significant binding to DNA, indicating potential use in cancer therapy (Farooqi et al., 2018).
Miscellaneous Applications
- Fluorescent Derivatives Synthesis : The creation of fluorescent derivatives of similar quinoline compounds suggests potential applications in imaging or diagnostic tools (Gracheva et al., 1982).
- Toll-like Receptor Agonist : An analogous compound has been identified as a Toll-like receptor 2 agonist, leading to the development of vaccine adjuvants (Hu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-8(2)5-13-20-21-16(24-13)19-15(23)11-7-18-12-4-3-9(17)6-10(12)14(11)22/h3-4,6-8H,5H2,1-2H3,(H,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCSLNZIKAOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)
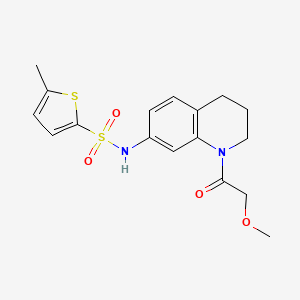
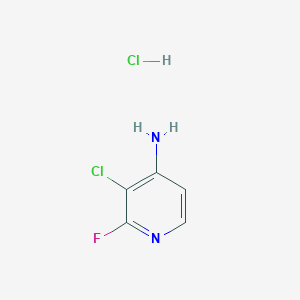
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2819223.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)
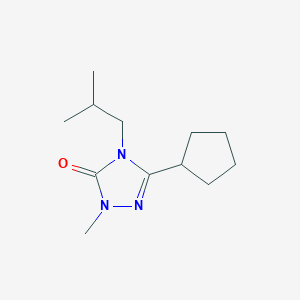
![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)
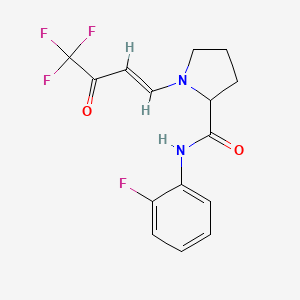

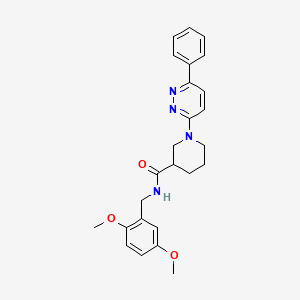
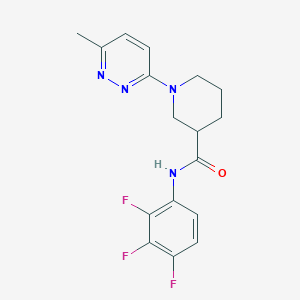
![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)
